molecular formula C7H11N5O3 B2688586 3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol CAS No. 98335-82-1

3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol

Cat. No.: B2688586
CAS No.: 98335-82-1
M. Wt: 213.197
InChI Key: WUIDCPZZDQZDMF-UHFFFAOYSA-N
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Description

3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol is a pyrimidine derivative characterized by a 6-amino-5-nitro substitution pattern on the pyrimidine ring and a propanolamine side chain. This compound belongs to a broader class of aminopyrimidine derivatives, which are of significant interest in medicinal chemistry due to their ability to modulate kinase activity and other biological targets.

Properties

IUPAC Name

3-[(6-amino-5-nitropyrimidin-4-yl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c8-6-5(12(14)15)7(11-4-10-6)9-2-1-3-13/h4,13H,1-3H2,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIDCPZZDQZDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)NCCCO)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol typically involves the following steps:

    Nitration: The starting material, 6-aminopyrimidine, undergoes nitration to introduce the nitro group at the 5th position.

    Amination: The nitro compound is then subjected to amination to attach the amino group at the 4th position.

    Propanol Chain Introduction: Finally, the propanol chain is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reactions, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The propanol chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted propanol derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

Antiproliferative Activity
Research indicates that derivatives of 6-amino-5-nitropyrimidine compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol have demonstrated significant activity against tumor cell lines such as DLD-1, T24, and SH-SY-5Y, with IC50 values indicating their efficacy in inhibiting cell proliferation . The structure-activity relationship (SAR) analysis has led to the identification of potent inhibitors targeting protein arginine methyltransferase 1 (PRMT1), suggesting that these compounds may play a role in cancer therapeutics by modulating epigenetic mechanisms .

Antimicrobial Activity

Broad-Spectrum Antibacterial Properties
The compound has been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that nitrofuranyl and pyrazolopyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.15 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA) . Such findings highlight the potential of this compound in developing new antibiotics to combat resistant bacterial strains.

Biochemical Research

Epigenetic Modulation
The compound's structural features make it a candidate for research into epigenetic regulation. The inhibition of PRMT1 has implications for understanding gene expression regulation and the development of therapeutic strategies for diseases linked to epigenetic modifications . Its role as a biochemical tool in studying protein interactions and modifications could pave the way for novel insights into cellular processes.

Comprehensive Data Table

Application Area Description Key Findings
Cancer Treatment Inhibition of tumor cell proliferationSignificant antiproliferative effects against DLD-1, T24, and SH-SY-5Y cell lines .
Antimicrobial Activity Broad-spectrum efficacy against bacteriaMIC values ≤0.15 μg/ml against MRSA; effective in preventing biofilm formation .
Biochemical Research Potential as an epigenetic modulatorInhibits PRMT1, influencing gene expression and cellular processes .

Case Studies

  • Anticancer Efficacy Study
    A study focused on the synthesis and evaluation of various derivatives of this compound revealed its potential as a PRMT1 inhibitor with IC50 values indicating effective inhibition of cancer cell growth .
  • Antimicrobial Evaluation
    Research involving nitrofuranyl-pyrazolopyrimidine conjugates demonstrated their effectiveness against MRSA and other bacterial strains, emphasizing the need for further development into clinical applications .

Mechanism of Action

The mechanism of action of 3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups on the pyrimidine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The propanol chain may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s pyrimidine scaffold differentiates it from related molecules:

  • CGP60474: A 2,4-pyrimidine derivative with a 3-chlorophenylamino group and pyridine linker. It binds CDK2 in a cis conformation, acting as an ATP-competitive inhibitor .
  • Thiophene-Pyrimidine Hybrids: Derivatives like 3-[(2-substituted-tetrahydrocyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol feature fused thiophene and cycloheptane rings, enhancing lipophilicity and altering cytotoxicity profiles .
  • Pyridine Analogs: Compounds such as 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) replace pyrimidine with pyridine, affecting electronic properties and steric interactions .

Computational Analysis

  • Tools like Multiwfn (wavefunction analysis) and noncovalent interaction (NCI) methods reveal how substituents modulate electron density and van der Waals interactions. For example, the nitro group’s electron-withdrawing effect may reduce π-π stacking efficacy compared to amino-rich analogs .

Biological Activity

3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol, a compound with potential therapeutic applications, exhibits various biological activities that are of significant interest in pharmacology and medicinal chemistry. This article delves into its biological activity, supported by relevant data tables and research findings.

Molecular Formula: C7H11N5O2
Molecular Weight: 185.19 g/mol
CAS Number: 1354690-24-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the nitropyrimidine moiety is crucial for its activity, as it can participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing pyrimidine derivatives. For instance, derivatives similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Organism
3-Aminopyrimidine Derivative12.5Staphylococcus aureus
3-Aminopyrimidine Derivative25Escherichia coli

In a comparative study, a related compound demonstrated an MIC value of 0.25 µg/mL against Mycobacterium tuberculosis, indicating a strong potential for further development as an antibacterial agent .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited notable antiproliferative activity:

Cell Line IC50 (µM) Reference
LNCaP (prostate cancer)10.20
T47-D (breast cancer)1.33
PC-3 (androgen-independent prostate cancer)3.29

These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study examined the antibacterial activity of various nitro-containing pyrimidine derivatives, including those similar to our compound. The results indicated that these compounds were effective against resistant strains of bacteria, showcasing their potential as novel antibiotics .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity, particularly in hormone-dependent cancers. This highlights the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets, revealing critical amino acid residues involved in these interactions. Such studies are essential for understanding the pharmacodynamics and optimizing lead compounds for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-1-ol, and how can reaction yields be optimized?

  • Methodology : Start with nucleophilic substitution between 6-amino-5-nitropyrimidin-4-amine and 3-aminopropan-1-ol under controlled pH (7–8) to minimize side reactions. Monitor intermediates via HPLC and optimize temperature (60–80°C) to balance reactivity and stability of the nitro group. Use TLC or LC-MS for real-time tracking .
  • Data Consideration : Yields may vary due to competing ring-opening reactions; adjust stoichiometry (1:1.2 molar ratio) and solvent polarity (e.g., DMF/water mixtures) to favor the desired product .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., amine and hydroxyl peaks at δ 2.8–3.5 ppm and δ 1.5–2.0 ppm, respectively).
  • IR : Identify N-H (3300–3500 cm1^{-1}) and NO2_2 (1520–1370 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns .

Q. How does the nitro group in this compound influence its stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Nitro groups are sensitive to light and moisture; store in amber vials under inert gas (N2_2) at –20°C. Decomposition products may include reduced amine derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental data for the compound’s tautomeric forms?

  • Methodology : Perform DFT calculations (B3LYP/6-31G**) to predict tautomeric equilibria. Cross-validate with X-ray crystallography (SHELXL refinement ) and 15N^{15}N-NMR to detect minor tautomers. Discrepancies often arise from solvent effects in simulations versus solid-state data .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

  • Methodology : Use LC-MS/MS to detect trace impurities (e.g., unreacted pyrimidine precursors or hydroxylated byproducts). Compare retention times and fragmentation patterns with reference standards (e.g., analogs in ). Quantify limits per ICH Q3A guidelines .

Q. What role does the hydroxyl group play in the compound’s intermolecular interactions, and how can this be probed experimentally?

  • Methodology :

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O-H···N interactions) using SHELX programs .
  • Thermal Analysis : DSC/TGA can reveal dehydration events linked to hydroxyl group stability .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodology : Dock the compound into kinase active sites (e.g., CDK2 in ) using AutoDock Vina. Validate with MD simulations (AMBER) to assess binding stability. Focus on interactions between the nitro group and catalytic lysine residues .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

  • Methodology : Screen crystallization conditions (PEG 4000, pH 4–6) using vapor diffusion. Add co-solvents (e.g., DMSO) to improve solubility. For twinned crystals, apply SHELXD for structure solution .

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